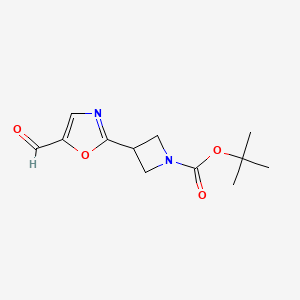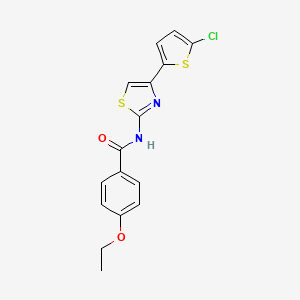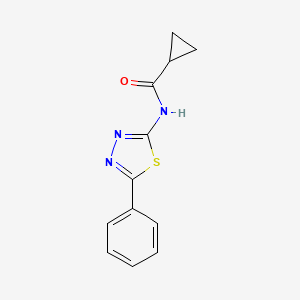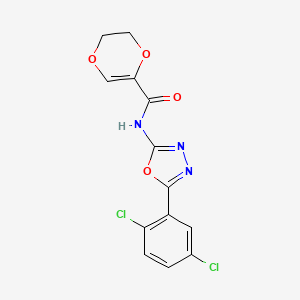
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2490401-42-6 . It has a molecular weight of 252.27 . The compound is in powder form and is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder and has a molecular weight of 252.27 . It is typically stored at a temperature of 4°C . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available data.Aplicaciones Científicas De Investigación
Synthesis of Homochiral Amino Acid Derivatives
Research led by Kollár and Sándor (1993) highlights the hydroformylation of a related oxazoline derivative, leading to products with high diastereoselectivities. These formyl products are pivotal intermediates for synthesizing homochiral amino acid derivatives, demonstrating the compound's role in generating synthetically valuable molecules (L. Kollár & P. Sándor, 1993).
Building Blocks in Medicinal Chemistry
The work by Ji, Wojtas, and Lopchuk (2018) on protected 3-haloazetidines showcases the preparation of versatile building blocks for medicinal chemistry. These intermediates lead to a series of high-value azetidine-3-carboxylic acid derivatives, underlining the importance of tert-butyl azetidine derivatives in synthesizing pharmaceutical compounds (Y. Ji, L. Wojtas, & J. Lopchuk, 2018).
Novel Compound Synthesis
Meyers et al. (2009) describe two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a novel compound that serves as a precursor for further chemical transformations. This highlights the compound's utility in accessing new chemical spaces, potentially for drug discovery applications (M. J. Meyers et al., 2009).
Anticancer Drug Intermediates
Zhang et al. (2018) developed a rapid and high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs. This work underscores the role of tert-butyl azetidine derivatives in the development of new therapeutics (Binliang Zhang et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Oxazole derivatives, including “Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate”, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on exploring these activities further, developing new synthesis methods, or investigating potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-5-8(6-14)10-13-4-9(7-15)17-10/h4,7-8H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPJTCVXDLNKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(5-formyl-1,3-oxazol-2-yl)azetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)

![5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B2726477.png)




![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)
![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)



![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)
